Cas no 69814-62-6 (Propane,2,2'-[(2-chloroethylidene)bis(oxy)]bis-)
69814-62-6 structure
Product Name:Propane,2,2'-[(2-chloroethylidene)bis(oxy)]bis-
CAS-nummer:69814-62-6
MF:C8H17ClO2
MW:180.672382116318
CID:525267
PubChem ID:15596982
Update Time:2025-04-19
Propane,2,2'-[(2-chloroethylidene)bis(oxy)]bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Propane,2,2'-[(2-chloroethylidene)bis(oxy)]bis-
- 2-(2-chloro-1-propan-2-yloxyethoxy)propane
- 2,2'-[(2-chloroethylidene)bis(oxy)]bispropane
- 2,2'-((2-Chloroethylidene)bis(oxy))bispropane
- 2,2'-[(2-chloroethane-1,1-diyl)bis(oxy)]dipropane
- AI3-08735
- Propane, 2,2'-((2-chloroethylidene)bis(oxy))bis-
- NS00061465
- EINECS 274-128-2
- 2-{2-Chloro-1-[(propan-2-yl)oxy]ethoxy}propane
- SCHEMBL3674138
- 69814-62-6
- DTXSID60990079
-
- Inchi: 1S/C8H17ClO2/c1-6(2)10-8(5-9)11-7(3)4/h6-8H,5H2,1-4H3
- InChI-sleutel: DYZANRMDXUPKLR-UHFFFAOYSA-N
- LACHT: ClCC(OC(C)C)OC(C)C
Berekende eigenschappen
- Exacte massa: 180.09181
- Monoisotopische massa: 180.0917075g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 5
- Complexiteit: 84.1
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 18.5Ų
Experimentele eigenschappen
- PSA: 18.46
Propane,2,2'-[(2-chloroethylidene)bis(oxy)]bis- Gerelateerde literatuur
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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